2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethyl acetoacetate and guanidine under acidic conditions.
Piperazine Substitution: The pyrimidine derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the piperazine-substituted pyrimidine.
Pyridine Ring Formation: The final step involves the reaction of the piperazine-substituted pyrimidine with 3-cyanopyridine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into its biological activity.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 2-[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Uniqueness
2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-3-15-13(2)20-12-21-17(15)23-9-7-22(8-10-23)16-14(11-18)5-4-6-19-16/h4-6,12H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLEWPHWDQVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=C(C=CC=N3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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